2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit anti-tubercular activity
Mode of Action
Quinazoline derivatives have been known to interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Quinazoline derivatives have been known to affect various biochemical pathways, leading to their observed biological effects
Result of Action
Quinazoline derivatives have been known to exhibit biological activity, including anti-tubercular activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol, can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes. The use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis are common in industrial settings to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its anti-inflammatory and anti-bacterial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of pesticides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Another therapeutic agent for benign prostatic hyperplasia.
Erlotinib and Gefitinib: Used for treating lung and pancreatic cancers.
Uniqueness
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol stands out due to its unique combination of a quinazoline core with a chloro and phenyl substitution, which may enhance its biological activity and specificity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZFASPVOPOLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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